molecular formula C18H14O5 B12948675 Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate

Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate

Cat. No.: B12948675
M. Wt: 310.3 g/mol
InChI Key: MJCPSOGBZPKGMJ-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

Mechanism of Action

The mechanism by which Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in cancer research, the compound has been shown to induce apoptosis by causing cell cycle arrest at the S-phase and G2/M-phase . It interacts with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • Benzo[d][1,3]dioxol-5-ylmethanol
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines

Uniqueness

Benzo[d][1,3]dioxol-5-ylmethyl 2H-chromene-3-carboxylate is unique due to its combined structural features of benzo[d][1,3]dioxole and 2H-chromene-3-carboxylate, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development .

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

1,3-benzodioxol-5-ylmethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H14O5/c19-18(14-8-13-3-1-2-4-15(13)20-10-14)21-9-12-5-6-16-17(7-12)23-11-22-16/h1-8H,9-11H2

InChI Key

MJCPSOGBZPKGMJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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